Sonepiprazole hydrochloride
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Overview
Description
Sonepiprazole hydrochloride is a chemical compound known for its selective antagonistic properties toward dopamine D4 receptors. It belongs to the phenylpiperazine class and has been investigated for its potential use in treating psychiatric disorders such as schizophrenia. Unlike other dopamine receptor antagonists, this compound does not exhibit significant extrapyramidal or neuroendocrine side effects, making it a compound of interest in neuropharmacology .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sonepiprazole hydrochloride involves multiple steps, starting with the preparation of the core phenylpiperazine structure. The key steps include:
Formation of the Piperazine Ring: The initial step involves the synthesis of the piperazine ring, which is achieved through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Attachment of the Isochroman Moiety: The isochroman moiety is introduced via a nucleophilic substitution reaction, where the piperazine ring reacts with isochroman derivatives.
Sulfonamide Formation:
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the sulfonamide group, converting it to the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aromatic ring, where halogen atoms can be replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols are employed under basic conditions.
Major Products:
Oxidation Products: N-oxides of the piperazine ring.
Reduction Products: Amines derived from the sulfonamide group.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: It serves as a model compound for studying selective dopamine receptor antagonism and the development of new neuropharmacological agents.
Biology: The compound is used in research to understand the role of dopamine D4 receptors in cognitive functions and behavioral responses.
Medicine: Although initially investigated for schizophrenia, its unique pharmacological profile makes it a candidate for studying other psychiatric and neurological disorders.
Industry: Sonepiprazole hydrochloride is used in the development of new therapeutic agents and as a reference compound in pharmacological assays.
Mechanism of Action
Sonepiprazole hydrochloride exerts its effects by selectively antagonizing dopamine D4 receptors. This antagonism prevents dopamine from binding to these receptors, thereby modulating dopaminergic signaling pathways. The compound does not significantly affect other dopamine receptor subtypes, which contributes to its unique pharmacological profile. The molecular targets include the D4 receptors located in the prefrontal cortex and limbic regions, which are associated with cognitive and emotional regulation .
Comparison with Similar Compounds
Haloperidol: A D2 receptor antagonist with significant extrapyramidal side effects.
Clozapine: A broad-spectrum antipsychotic with activity at multiple dopamine receptor subtypes.
Olanzapine: Another antipsychotic with a broader receptor profile, including D2 and serotonin receptors.
Uniqueness of Sonepiprazole Hydrochloride: this compound’s selectivity for D4 receptors sets it apart from other antipsychotics, which often target multiple dopamine receptor subtypes. This selectivity reduces the risk of side effects commonly associated with dopamine receptor antagonism, such as motor disturbances and hormonal imbalances .
Properties
IUPAC Name |
4-[4-[2-[(1S)-3,4-dihydro-1H-isochromen-1-yl]ethyl]piperazin-1-yl]benzenesulfonamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3S.ClH/c22-28(25,26)19-7-5-18(6-8-19)24-14-12-23(13-15-24)11-9-21-20-4-2-1-3-17(20)10-16-27-21;/h1-8,21H,9-16H2,(H2,22,25,26);1H/t21-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMERFPJRWBLXAM-BOXHHOBZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(C2=CC=CC=C21)CCN3CCN(CC3)C4=CC=C(C=C4)S(=O)(=O)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@H](C2=CC=CC=C21)CCN3CCN(CC3)C4=CC=C(C=C4)S(=O)(=O)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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